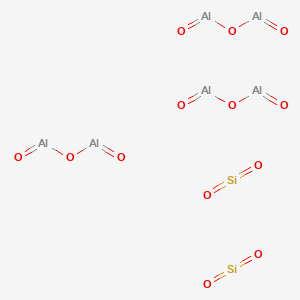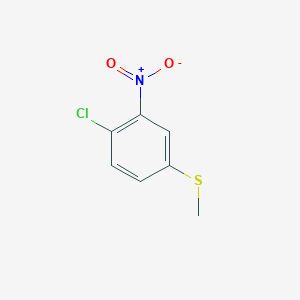
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. Estrone is a weak estrogen compared to estradiol and estriol, but it plays a crucial role in the biosynthesis of these more potent estrogens. This compound is characterized by its unique structural configuration, which includes a hydroxyl group at the third position and a ketone group at the seventeenth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one typically involves the irradiation of corresponding 9alpha,10beta steroids with filtered ultraviolet light. This method is used to prepare 9beta,10alpha-5,7-diene steroids, which are intermediates in the synthesis of pharmacologically interesting compounds . The reaction conditions often include the use of an indium lamp for ultraviolet light irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar irradiation techniques. The availability of raw materials such as ergosterol, pregnenolone, and progesterone is crucial for the preparation of 9beta,10alpha-5,7-diene steroids .
Chemical Reactions Analysis
Types of Reactions: (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the steroid structure to achieve desired pharmacological properties.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Substitution: Substitution reactions often involve the use of halogenating agents like iodine (I2) and bromine (Br2).
Major Products: The major products formed from these reactions include various estrone derivatives, which are used in further synthetic applications .
Scientific Research Applications
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds.
Biology: It is used in studies related to estrogen receptor interactions and hormonal regulation.
Medicine: this compound and its derivatives are investigated for their potential in hormone replacement therapy and cancer treatment
Industry: It is used in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, leading to the transcription of estrogen-responsive genes . This mechanism is similar to that of other estrogens, but the specific structural configuration of this compound may influence its binding affinity and potency.
Comparison with Similar Compounds
Estrone: A weak estrogen that serves as a precursor to estradiol and estriol.
Estradiol: The most potent estrogen, with a higher binding affinity for estrogen receptors.
Estriol: A weak estrogen primarily produced during pregnancy.
Uniqueness of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one: this compound is unique due to its specific structural configuration, which includes a beta-orientation at the ninth position. This configuration may influence its biological activity and interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
1225-03-2 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1 |
InChI Key |
DNXHEGUUPJUMQT-DFGXFYAUSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)





![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid](/img/structure/B73844.png)







